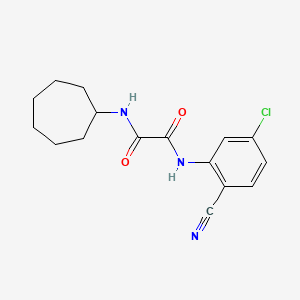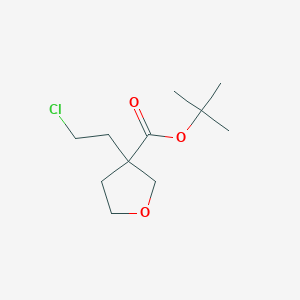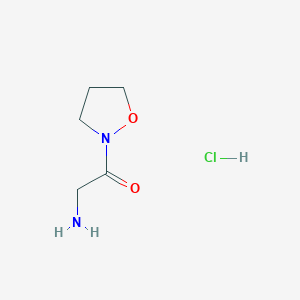![molecular formula C14H20BClO4S B2828085 2-[3-Chloro-4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2253750-91-1](/img/structure/B2828085.png)
2-[3-Chloro-4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical with the CAS Number 2253750-91-1 . It has a molecular weight of 330.64 . The IUPAC name for this compound is 2-{3-chloro-4-[(methylsulfonyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BClO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(12(16)8-11)9-21(5,17)18/h6-8H,9H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.64 . It’s also worth noting that similar compounds are typically colorless liquids that dissolve in polar organic solvents .科学的研究の応用
Synthesis and Structural Studies
Research on compounds with structures similar to "2-[3-Chloro-4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" often focuses on synthesis methodologies and structural characterizations. For example, studies on the synthesis and molecular structure of derivatives of 1,3,2-dioxaborolane have been conducted to understand their crystalline forms and potential as intermediates in organic synthesis (Coombs et al., 2006). Such research provides insights into the molecular architecture and reactivity of these compounds, paving the way for their application in the development of new materials and catalysts.
Surface Functionalization and Material Enhancement
Compounds containing methanesulfonylmethyl groups have been explored for surface functionalization applications. For instance, a novel approach involving methanesulfonic acid and silane compounds was proposed for enhancing the surface properties of high modulus poly(p-phenylene-2,6-benzobisoxazole) fibers, leading to improved interfacial adhesion in composite materials (Gu et al., 2014). This highlights the potential of using such functional groups to modify material surfaces for specific performance enhancements.
Molecular Tectonics and Network Formation
The study of hydrogen-bonded networks and molecular tectonics involves compounds that can form structured, highly ordered assemblies. Research in this area has explored compounds with phenyl and silane groups, demonstrating their ability to create complex hydrogen-bonded structures (Fournier et al., 2003). Such studies are fundamental in the development of molecular scaffolds for applications in nanotechnology and materials science.
Catalysis and Organic Reactions
Derivatives of 1,3,2-dioxaborolane and compounds containing sulfonylmethyl groups have been investigated for their roles in catalysis and organic reactions. For example, allylboronation reactions involving allylmetals and imines have been studied to produce homoallylic amines, demonstrating the utility of such compounds in synthetic organic chemistry (Sugiura et al., 2006).
特性
IUPAC Name |
2-[3-chloro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(12(16)8-11)9-21(5,17)18/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTZHNKJBMUPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride](/img/structure/B2828002.png)

![N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/no-structure.png)
![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)

![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)
![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)
![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)
![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)
![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

